molecular formula C9H9BrF2O B1375515 2-(4-Bromophenyl)-1,1-difluoropropan-2-ol CAS No. 887781-90-0

2-(4-Bromophenyl)-1,1-difluoropropan-2-ol

Cat. No.: B1375515
CAS No.: 887781-90-0
M. Wt: 251.07 g/mol
InChI Key: SXHGHWIMGNZPFT-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-1,1-difluoropropan-2-ol is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a difluoropropanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-1,1-difluoropropan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-bromobenzaldehyde with difluoromethyl ketone in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by reduction to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-1,1-difluoropropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The bromine atom can be reduced to a hydrogen atom, yielding a difluoropropanol derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: 2-(4-Bromophenyl)-1,1-difluoropropanone

    Reduction: 2-(4-Hydroxyphenyl)-1,1-difluoropropan-2-ol

    Substitution: 2-(4-Aminophenyl)-1,1-difluoropropan-2-ol

Scientific Research Applications

2-(4-Bromophenyl)-1,1-difluoropropan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-1,1-difluoropropan-2-ol involves its interaction with specific molecular targets. The bromine atom and difluoropropanol moiety contribute to its reactivity and ability to form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromophenylacetic acid
  • 4-Bromophenylacetonitrile
  • 4-Bromophenylacetone

Uniqueness

2-(4-Bromophenyl)-1,1-difluoropropan-2-ol is unique due to the presence of both bromine and difluoropropanol groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-bromophenyl)-1,1-difluoropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2O/c1-9(13,8(11)12)6-2-4-7(10)5-3-6/h2-5,8,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXHGHWIMGNZPFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)(C(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001229116
Record name 4-Bromo-α-(difluoromethyl)-α-methylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001229116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887781-90-0
Record name 4-Bromo-α-(difluoromethyl)-α-methylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887781-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-α-(difluoromethyl)-α-methylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001229116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-(4-bromophenyl)-2,2-difluoroethanone (2.5 g, 10.6 mmol) in THF (60 mL) was added methylmagnesium chloride (10 mL, 30 mmol; 3 M in THF) at 0° C. over ˜10 min and the mixture was stirred at 0° C. for 1 h. A mini-worked up showed starting material remained and more methylmagnesium chloride (5 mL, 15 mmol, 3 M in THF) was added. After further stirred for 15 min., the mixture was quenched with H2O, carefully acidified with 1 M HCl (100 mL) and extracted with Ethyl acetate. Purification by combi-flash chromatography (120 g column; eluted with hexanes—Ethyl acetate (5% -25%) in 20 min.; flow rate: 70 mL/min and collected 25 mL/fraction) yielded the title compound as a colorless liquid.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Bromophenyl)-1,1-difluoropropan-2-ol

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